molecular formula C18H22N4O3 B2772036 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide CAS No. 2034366-59-9

2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide

Cat. No. B2772036
CAS RN: 2034366-59-9
M. Wt: 342.399
InChI Key: ADYAAYUXWDMGDY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, we can infer that it might undergo reactions typical of its functional groups. For example, the amide group in the isonicotinamide might undergo hydrolysis, and the pyridazinone group might participate in condensation reactions .

Scientific Research Applications

Radiopharmaceutical Applications

A study on hydrazinonicotinamide-functionalized cyclic platelet glycoprotein IIb/IIIa receptor antagonist explores the use of a similar compound in radiolabeling for potential use as radiopharmaceuticals, highlighting its utility in medical imaging and diagnosis through the formation of technetium complexes (Liu, Edwards, & Harris, 1998).

Antimicrobial and Antitubercular Activity

Compounds with pyridazinone cores have been synthesized and evaluated for their antimicrobial and antitubercular activities, suggesting that derivatives of this chemical class may possess useful biological properties in combating infectious diseases (Akram, Sayeed, & Akram, 2018).

Anti-inflammatory and Analgesic Activities

Research into novel 2,6‐Disubstituted Pyridazin‐3(2H)‐one Derivatives demonstrates their efficacy as analgesic, anti‐inflammatory, and non‐Ulcerogenic agents, indicating the potential of similar compounds in the treatment of inflammation and pain without the adverse effects associated with traditional NSAIDs (Ibrahim et al., 2017).

Co-crystallization Studies for Material Science

The interaction of isonicotinamide with various carboxylic acids to form co-crystals demonstrates the utility of such compounds in material science, particularly in the design of novel solid forms with potential applications in drug formulation and development (Lemmerer & Fernandes, 2012).

properties

IUPAC Name

2-cyclopentyloxy-N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17-7-3-10-21-22(17)12-4-9-20-18(24)14-8-11-19-16(13-14)25-15-5-1-2-6-15/h3,7-8,10-11,13,15H,1-2,4-6,9,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYAAYUXWDMGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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